Cas no 103478-63-3 (N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine)

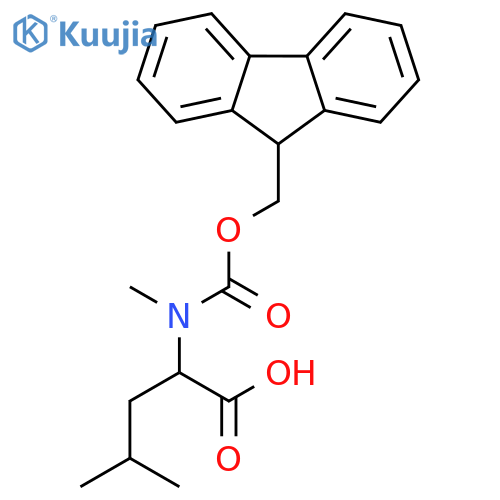

103478-63-3 structure

商品名:N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

CAS番号:103478-63-3

MF:C22H25NO4

メガワット:367.43820643425

MDL:MFCD00235877

CID:62386

PubChem ID:329747435

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 化学的及び物理的性質

名前と識別子

-

- Fmoc-N-methyl-D-leucine

- N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-D-leucine

- Fmoc-N-Me-D-Leu-OH

- Fmoc-D-MeLeu-OH

- Fmoc-Nalpha-methyl-D-leucine

- Fmoc-N-Me-D-Leucine

- Fmoc-N-Me-L-D-Leu-OH

- (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid

- fmoc-d-n-me-leu-oh

- H-N-ME-D-ALA.HCL

- REF DUPL: Fmoc-D-N-Me-Leu-OH

- FMOC-N-ALPHA-METHYL-D-LEUCINE

- N-ALPHA-FMOC-N-ALPHA-METHYL-D-LEUCINE

- FMOC-N-METHYL-D-LEUCINE 98+%

- N-FMoc-N-Methyl-D-leucine, 97%

- Fmoc-N-methyl-D-leucine≥ 99% (HPLC)

- D-Leucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-

- (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methyl-pentanoic acid

- PubChem18971

- TMA027

- FCH2721615

- Fmoc-N-Me-D-Leu

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

- AKOS015908538

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-leucine

- HY-W011088

- A800748

- Fmoc-N-Me-D-Leu-OH, >=97.0%

- (r)-2-((((9h-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

- SCHEMBL3728170

- AKOS015837196

- 103478-63-3

- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid

- DTXSID40427131

- MFCD00235877

- AMY22568

- PD196793

- F12340

- J-000982

- CS-W011804

- AS-56975

- AC-31991

- (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-4-methylpentanoic acid

- DB-038040

-

- MDL: MFCD00235877

- インチ: 1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1

- InChIKey: BUJQSIPFDWLNDC-HXUWFJFHSA-N

- ほほえんだ: O(C(N(C([H])([H])[H])[C@@]([H])(C(=O)O[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- せいみつぶんしりょう: 367.17800

- どういたいしつりょう: 367.17835828g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 512

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 66.8

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.1940

- ゆうかいてん: No data available

- ふってん: 537.3±29.0 °C at 760 mmHg

- フラッシュポイント: 278.7±24.3 °C

- 屈折率: 1.581

- ようかいど: Soluble in clear solution (0.3 gram in 2 ml DMF).

- PSA: 66.84000

- LogP: 4.36660

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8°C

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F641008-100mg |

Fmoc-N-Me-D-Leu-OH |

103478-63-3 | 100mg |

$64.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D516840-5g |

Fmoc-N-methyl-D-leucine |

103478-63-3 | 97% | 5g |

$360 | 2024-06-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-294823A-5g |

Fmoc-D-MeLeu-OH, |

103478-63-3 | 5g |

¥2820.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015394-5g |

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine |

103478-63-3 | 98% | 5g |

¥354.00 | 2023-11-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F15180-1g |

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine |

103478-63-3 | 97% | 1g |

¥57.0 | 2023-09-07 | |

| Apollo Scientific | OR963073-5g |

Fmoc-N-methyl-D-leucine |

103478-63-3 | 0.98 | 5g |

£82.00 | 2024-05-23 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026723-5g |

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine |

103478-63-3 | 97% | 5g |

¥377 | 2023-09-11 | |

| TRC | F641008-250mg |

Fmoc-N-Me-D-Leu-OH |

103478-63-3 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | F641008-1g |

Fmoc-N-Me-D-Leu-OH |

103478-63-3 | 1g |

$98.00 | 2023-05-18 | ||

| Apollo Scientific | OR963073-25g |

Fmoc-N-methyl-D-leucine |

103478-63-3 | 0.98 | 25g |

£271.00 | 2024-05-23 |

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine 関連文献

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

103478-63-3 (N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine) 関連製品

- 77284-32-3(Fmoc-L-norleucine)

- 101555-62-8(Fmoc-D-Pro-OH)

- 103478-58-6(Fmoc-D-N-Me-Val-OH)

- 103478-62-2(Fmoc-N-Me-Leu-OH)

- 84000-11-3(Fmoc-N-Me-Val-OH)

- 84624-28-2(H-Lys(Fmoc)-OH)

- 68858-20-8(Fmoc-L-Val-OH)

- 71989-20-3(Fmoc-L-glutamine)

- 35661-60-0(Fmoc-L-Leu-OH)

- 88050-17-3((2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:103478-63-3)N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

清らかである:99%

はかる:25g

価格 ($):166.0